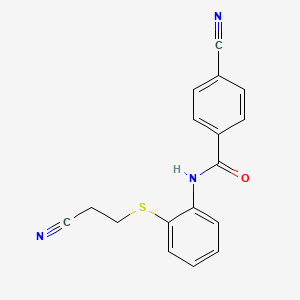

4-cyano-N-(2-((2-cyanoethyl)thio)phenyl)benzamide

Description

Propriétés

IUPAC Name |

4-cyano-N-[2-(2-cyanoethylsulfanyl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3OS/c18-10-3-11-22-16-5-2-1-4-15(16)20-17(21)14-8-6-13(12-19)7-9-14/h1-2,4-9H,3,11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKLZTNPMVHWKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)C#N)SCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthesis Guide: 2-(4-Cyanophenyl)benzothiazole (CBT)

Executive Summary

2-(4-Cyanophenyl)benzothiazole (CBT) is a privileged heterocyclic scaffold in drug discovery and chemical biology. Beyond its intrinsic pharmacological potential (antitumor, amyloid imaging), it serves as a critical synthetic precursor for bio-orthogonal "click" reactions. The cyano group at the 4-position renders the benzothiazole ring highly susceptible to nucleophilic attack by 1,2-aminothiols (e.g., N-terminal Cysteine), enabling the rapid assembly of luciferin-like fluorophores for live-cell imaging.

This guide details the robust synthesis of the CBT scaffold from its primary precursors: 2-Aminothiophenol (2-ATP) and 4-Cyanobenzaldehyde . It prioritizes the Oxidative Condensation route due to its atom economy, scalability, and operational simplicity compared to metal-catalyzed cross-couplings.

Part 1: Retrosynthetic Analysis & Precursor Selection

To synthesize 2-(4-cyanophenyl)benzothiazole, we must form the C2–C1' bond while constructing the thiazole ring. The most efficient disconnection occurs at the benzothiazole C2 position.

The Precursors[1]

-

2-Aminothiophenol (2-ATP): Provides the sulfur and nitrogen heteroatoms.

-

Critical Quality Attribute: 2-ATP is prone to oxidative dimerization to form bis(2-aminophenyl)disulfide. High-purity (freshly distilled or reductively treated) starting material is essential for stoichiometric accuracy.

-

-

4-Cyanobenzaldehyde: Provides the carbon scaffold and the nitrile handle.

-

Electronic Consideration: The electron-withdrawing cyano group activates the aldehyde carbonyl, facilitating the initial Schiff base formation but potentially destabilizing the intermediate imidazoline if not quickly oxidized.

-

Reaction Pathway Logic

The synthesis follows a "Condensation-Cyclization-Oxidation" cascade:

-

Condensation: Nucleophilic attack of the amine on the aldehyde forms a Schiff base (imine).

-

Cyclization: Intramolecular attack by the thiol forms a benzothiazoline intermediate.[1]

-

Oxidative Dehydrogenation: Aromatization of the thiazoline ring yields the final benzothiazole.

Part 2: Mechanistic Visualization

The following diagram illustrates the transformation from precursors to the final CBT scaffold, highlighting the critical oxidation step often driven by catalysts like Iodine (

Figure 1: Mechanistic pathway for the synthesis of 2-substituted benzothiazoles via oxidative condensation.

Part 3: Experimental Protocol (The "Gold Standard")

While metal-catalyzed couplings (Suzuki) exist, the Iodine-Mediated Oxidative Condensation is the preferred method for this specific target. It avoids transition metal contamination (crucial for biological applications) and proceeds under mild conditions.

Method: Iodine-Catalyzed Cyclization in DMSO

Rationale: Iodine acts as a mild Lewis acid to activate the carbonyl and as an oxidant to drive the aromatization of the benzothiazoline intermediate. DMSO serves as the solvent and a co-oxidant.

Materials

-

2-Aminothiophenol (1.0 equiv)[2]

-

4-Cyanobenzaldehyde (1.0 equiv)

-

Molecular Iodine (

) (0.1 – 0.2 equiv, catalytic) -

DMSO (Solvent)[3]

-

Sodium Thiosulfate (

) (Quenching agent)

Step-by-Step Workflow

-

Preparation:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Cyanobenzaldehyde (10 mmol, 1.31 g) in DMSO (10 mL).

-

Add 2-Aminothiophenol (10 mmol, 1.25 g) slowly. The solution may turn slightly yellow due to imine formation.

-

-

Catalysis:

-

Add molecular Iodine (1 mmol, 254 mg, 10 mol%).

-

Note: The reaction is often exothermic. If scaling up (>50g), add iodine in portions.

-

-

Reaction:

-

Heat the mixture to 80°C in an oil bath.

-

Monitor via TLC (Hexane:EtOAc 4:1). The starting aldehyde spot will disappear, and a highly fluorescent spot (the benzothiazole) will appear.

-

Time: Typically complete within 2–4 hours.[3]

-

-

Quenching & Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice-water (100 mL) containing 5%

(to quench residual iodine). -

A precipitate will form immediately.

-

-

Purification:

-

Filter the solid precipitate.

-

Wash with copious amounts of water to remove DMSO.

-

Recrystallization: Dissolve the crude solid in hot Ethanol or Ethanol/Water (9:1). Cool slowly to yield needle-like crystals.

-

Expected Data Profile

| Parameter | Specification |

| Appearance | Pale yellow to off-white needles |

| Yield | 85% – 95% |

| Melting Point | 198°C – 200°C |

| 1H NMR (DMSO-d6) | δ 8.35 (d, 2H), 8.15 (d, 1H), 8.05 (d, 1H), 8.00 (d, 2H), 7.55 (t, 1H), 7.45 (t, 1H) |

| Fluorescence | Strong emission (approx.[4] 450nm) |

Part 4: Alternative "Green" Protocol (Catalyst-Free)

For laboratories prioritizing Green Chemistry or avoiding Iodine, the Glycerol-Mediated Synthesis is a proven alternative. Glycerol acts as a biodegradable solvent and promotes the reaction via hydrogen bonding.

-

Mix: 1.0 equiv 2-ATP + 1.0 equiv 4-Cyanobenzaldehyde in Glycerol.

-

Heat: 100°C for 3–5 hours (open to air;

is the oxidant). -

Isolate: Pour into water. The product precipitates out (Glycerol is water-soluble).

-

Advantage: Catalyst-free and recyclable solvent.

Part 5: Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Yield | Oxidation of 2-ATP to disulfide before reaction. | Use freshly distilled 2-ATP. Perform reaction under |

| Sticky Product | Residual DMSO or Glycerol. | Increase water wash volume during filtration. Recrystallize from Ethanol. |

| Incomplete Reaction | Stalled at Benzothiazoline intermediate.[2] | Add a stronger oxidant (e.g., 1 eq. |

| Side Products | Disulfide formation.[1][2][5] | Add 1-2 mol% Sodium Metabisulfite to the reaction mixture (if using the Iodine method). |

References

-

Mechanistic Insight: BenchChem Technical Support. (2025).[1][2][6] Optimizing Condensation Reactions of 2-Aminothiophenols. Retrieved from [1]

- Green Synthesis: Maleki, B., et al. (2018). Catalyst-free synthesis of 2-substituted benzothiazoles via condensation of 2-aminothiophenol and aldehydes in glycerol. Green Chemistry Letters and Reviews.

-

Iodine Catalysis: Li, Y., et al. (2006).[5] Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF. Chemistry Letters.

-

Solid Phase Synthesis: Mourtas, S., et al. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules. Retrieved from

-

Biomedical Application: Hutchinson, I., et al. (2002).[7] Antitumor benzothiazoles.[4][7] 16. Synthesis and pharmaceutical properties. Journal of Medicinal Chemistry.

Sources

An In-depth Technical Guide to 4-Cyanobenzamide Derivatives in Medicinal Chemistry

Abstract

The 4-cyanobenzamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile and privileged structural motif in the design of novel therapeutic agents.[1] Its unique electronic properties and synthetic accessibility have propelled its use in developing inhibitors for a wide array of biological targets. This guide provides a comprehensive overview for researchers and drug development professionals, delving into the core chemistry, key mechanisms of action, significant therapeutic applications, and practical experimental methodologies related to 4-cyanobenzamide derivatives. We will explore their pivotal role in oncology as Poly(ADP-ribose) polymerase (PARP) inhibitors, in metabolic diseases as Dipeptidyl Peptidase-4 (DPP-4) inhibitors, and in infectious diseases as antiviral agents, offering field-proven insights into their synthesis, biological evaluation, and future potential.

The 4-Cyanobenzamide Core: Chemical Properties and Synthetic Strategy

The power of the 4-cyanobenzamide moiety lies in the interplay between its two functional groups: the amide and the nitrile (cyano group). The electron-withdrawing nature of the p-cyano group significantly influences the electronic environment of the benzamide ring and the reactivity of the amide bond. This feature is often exploited to enhance binding affinity and modulate pharmacokinetic properties.

The most prevalent synthetic route to N-substituted 4-cyanobenzamide derivatives is the nucleophilic acyl substitution of 4-cyanobenzoyl chloride with a primary or secondary amine.[1] This reaction is highly efficient and adaptable, allowing for the generation of large, diverse chemical libraries for screening.

Experimental Protocol: General Synthesis of N-Aryl-4-cyanobenzamides

This protocol describes a robust method for synthesizing N-aryl-4-cyanobenzamides, a class of compounds with demonstrated potential in drug discovery.[1]

Causality and Rationale:

-

Inert Atmosphere (Nitrogen/Argon): Prevents reaction with atmospheric moisture, which could hydrolyze the highly reactive 4-cyanobenzoyl chloride.

-

Anhydrous Solvent (DCM): Ensures water is excluded, preventing side reactions and maximizing yield.

-

Base (Triethylamine/Pyridine): Acts as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct of the reaction, driving the equilibrium towards product formation.[1]

-

Cooling to 0°C: The acylation reaction is exothermic. Initial cooling controls the reaction rate, prevents potential side-product formation, and ensures safety.[1]

-

Aqueous Workup (HCl, NaHCO₃, Brine): Serves to remove the base, unreacted starting materials, and salts, purifying the desired product in the organic layer.

Methodology:

-

Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve the desired substituted aniline (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Base Addition: Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

-

Acylation: In a separate flask, dissolve 4-cyanobenzoyl chloride (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0°C over 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude solid by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or silica gel column chromatography to yield the pure N-aryl-4-cyanobenzamide.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Key Mechanisms of Action and Molecular Targets

4-Cyanobenzamide derivatives owe their broad therapeutic utility to their ability to potently and often selectively inhibit key enzymes involved in disease pathogenesis.

PARP Inhibition and Synthetic Lethality in Oncology

Poly(ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2, are critical enzymes in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs).[2] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing more severe double-strand breaks (DSBs) is deficient.

Inhibition of PARP in these BRCA-deficient cells creates a "synthetic lethal" scenario. When PARP is inhibited, the SSBs that normally occur cannot be repaired efficiently and collapse into DSBs during DNA replication.[2][3] Since the HR pathway is already compromised, the cell is unable to repair these DSBs, leading to genomic instability and apoptosis.[2] Several approved PARP inhibitors incorporate a benzamide-like pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor, occupying the active site.

Caption: Synthetic lethality via PARP inhibition in BRCA-deficient cancer cells.

DPP-4 Inhibition in Type 2 Diabetes

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that deactivates incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4] These hormones are released from the gut after a meal and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-4, the active lifespan of GLP-1 and GIP is prolonged, leading to enhanced insulin release, suppressed glucagon secretion, and improved glycemic control in patients with type 2 diabetes.[4][5][6] Many DPP-4 inhibitors, known as "gliptins," feature a cyanopyrrolidine moiety that forms a covalent but reversible bond with the catalytic serine residue in the DPP-4 active site.[7]

Caption: Mechanism of DPP-4 inhibitors in promoting insulin secretion.

Therapeutic Applications of 4-Cyanobenzamide Derivatives

The versatile scaffold of 4-cyanobenzamide has been successfully integrated into drugs and clinical candidates across multiple disease areas.

Anticancer Agents

Beyond PARP inhibitors, 4-cyanobenzamide derivatives have shown broad anticancer activity through various mechanisms.[1]

-

Carbonic Anhydrase (CA) Inhibition: Certain sulfonamide derivatives incorporating the 4-cyanobenzamide structure have been developed as inhibitors of carbonic anhydrase IX (CA IX), a tumor-associated enzyme that is overexpressed in hypoxic solid tumors and contributes to tumor acidification and progression.[8]

-

Hedgehog Pathway Inhibition: The Hedgehog signaling pathway is crucial for embryonic development but its aberrant activation is implicated in several cancers. Benzamide derivatives have been identified as potent inhibitors of this pathway.[1]

-

Estrogen Receptor Modulation: Some novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides have demonstrated a high correlation with the activity of Tamoxifen, suggesting they may act as selective estrogen receptor modulators.[9]

| Compound Class | Target Cancer Cell Line | Activity (GI₅₀ / Kᵢ) | Mechanism of Action |

| Oxazolyl-benzenesulfonamide | Non-Small Cell Lung (HOP-92) | GI₅₀ = 4.56 µM[9] | Estrogen Receptor Modulation[9] |

| Triazine-benzenesulfonamide | Breast Cancer (MDA-MB-468) | Kᵢ = 38.8 nM[8] | Carbonic Anhydrase IX Inhibition[8] |

| PARP Inhibitor Conjugate | Glioblastoma (Patient-derived) | EC₅₀ = 128 nM[10] | PARP Inhibition |

Antiviral Agents

The 4-cyanobenzamide core has been explored for the development of agents targeting viral replication machinery.

-

Anti-SARS-CoV-2: The favipiravir derivative, (E)-N-(4-cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide, known as Cyanorona-20, was investigated as a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2.[11][12] Although one key paper was later retracted, this line of research highlights the potential of this scaffold in targeting viral polymerases.[12]

-

Anti-HIV: A benzamide derivative, AH0109, was identified as a potent inhibitor of HIV-1 replication, appearing to act at the early stages of infection.[13]

-

Anti-Influenza: Quinolinyl-aminobenzamide derivatives have been designed and synthesized as novel anti-influenza agents, with some compounds showing significant activity against the A/WSN/33 (H1N1) strain by potentially targeting the viral RNA polymerase complex.[14]

Other Therapeutic Areas

-

Neuropathic Pain: 4-Cyanobenzamide is a key precursor for synthesizing 4-cyanamidobenzenesulfonamide derivatives designed as dual-target inhibitors of human carbonic anhydrase VII (hCA VII) and cathepsin S, two enzymes implicated in neuropathic pain.[15]

-

Antibacterial Agents: Novel cyanoacrylamide derivatives synthesized from 4-aminosalicylic acid have demonstrated in vitro antibacterial activity against both Gram-positive and Gram-negative organisms.[16][17]

Pharmacokinetics and Drug Development Considerations

The absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is critical to its success.[18] The physicochemical properties of the 4-cyanobenzamide scaffold generally contribute to favorable drug-like characteristics.

-

Absorption: Many small-molecule benzamide derivatives are orally bioavailable.[19]

-

Metabolism: The nitrile group can be a site of metabolism. For certain cyanopyrrolidine DPP-4 inhibitors, the primary metabolic pathway is hydrolysis of the nitrile to a carboxylic acid, a reaction that can be mediated by the target enzyme itself (DPP-4) or other related peptidases like DPP-2.[7] This biotransformation is a key consideration in prodrug design and predicting metabolic stability.

-

Distribution: The ability to penetrate specific tissues, such as the brain, is a major focus of development, particularly for indications like glioblastoma or brain metastases.[20] For instance, the PARP1 inhibitor AZD-9574 was specifically designed to be brain-penetrant.[20]

Experimental Workflow: In Vitro Enzyme Inhibition Assay

Validating the biological activity of newly synthesized derivatives is a crucial step. The following protocol outlines a general workflow for an in vitro fluorescence-based assay to determine the inhibitory potency (IC₅₀) of a compound against a target enzyme like PARP or DPP-4.

Protocol: Fluorescence-Based Enzyme Inhibition Assay

-

Compound Preparation: Prepare a stock solution of the 4-cyanobenzamide test derivative in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in an appropriate assay buffer.

-

Reaction Mixture: In a 96- or 384-well microplate, add the assay buffer, the target enzyme, and any necessary co-factors or substrates (e.g., NAD+ for PARP).

-

Compound Incubation: Add the diluted test compounds to the wells. Include controls: a "no inhibitor" control (vehicle, e.g., DMSO) and a "positive inhibitor" control (a known potent inhibitor).

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

Signal Detection: Incubate the plate at the optimal temperature (e.g., 37°C) for a set period. Measure the fluorescence signal at appropriate excitation/emission wavelengths using a plate reader.

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Normalize the data by setting the "no inhibitor" control as 100% activity and the "positive inhibitor" control as 0% activity.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

Caption: General workflow for an in vitro fluorescence-based enzyme inhibition assay.

Future Perspectives and Conclusion

The 4-cyanobenzamide scaffold continues to be a highly productive platform for drug discovery. Future research is likely to focus on several key areas:

-

Enhanced Selectivity: Designing derivatives with high selectivity for specific enzyme isoforms (e.g., PARP1 vs. PARP2) to improve therapeutic windows and reduce off-target effects.[20]

-

Dual-Target and Multi-Target Agents: Creating single molecules that can modulate multiple targets simultaneously, such as dual aromatase-sulfatase inhibitors or dual-target agents for neuropathic pain, offering potential for synergistic efficacy.[15][21]

-

Antibody-Drug Conjugates (ADCs): Using highly potent cytotoxic 4-cyanobenzamide derivatives as payloads for ADCs, enabling targeted delivery to cancer cells and increasing potency while minimizing systemic toxicity.[22][23]

References

- Application Notes and Protocols for the Synthesis of Benzamide Derivatives Using 4-Cyanobenzoyl Chloride. Benchchem.

- Improved Synthesis of the Anti-SARS-CoV-2 Investigational Agent (E)-N-(4-Cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide (Cyanorona-20).

- RETRACTED ARTICLE: Discovery of (E)-N-(4-cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide (cyanorona-20): the first potent and specific anti-COVID-19 drug. PMC.

- 4-Cyanobenzamide (CAS 3034-34-2) - Research Compound. Benchchem.

- Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative.

- Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PMC.

- PARP inhibitor cyanine dye conjugate with enhanced cytotoxic and antiproliferative activity in patient derived glioblastoma cell lines. PubMed.

- Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)

- Inhibitors of PARP: Number crunching and structure gazing. PMC.

- Natural compounds with DPP-4 inhibitory effects: Implications for the treatment of diabetes. Journal of Cellular Biochemistry.

- Marine Cyanobacteria as Sources of Lead Anticancer Compounds: A Review of Families of Metabolites with Cytotoxic, Antiprolifer

- Oxidized mC modulates synthetic lethality to PARP inhibitors for the tre

- Characterization of Antiviral Activity of Benzamide Derivative AH0109 against HIV-1 Infection. PMC.

- Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Medi

- Palacaparib (AZD-9574) | PARP1 Inhibitor. MedChemExpress.

- Dipeptidyl Peptidase IV (DPP IV) Inhibitors. NCBI Bookshelf.

- Progress in the discovery and development of anticancer agents from marine cyanobacteria. RSC Publishing.

- Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. PMC.

- Synthesis and Antibacterial Evaluation of Novel Cyanoacrylamide Derivatives of 4-Aminosalicylic Acid.

- Dipeptidyl Peptidase (DPP)-IV Inhibitors with Antioxidant Potential Isolated from Natural Sources: A Novel Approach for the Management of Diabetes. PMC.

- Pharmacokinetics of Marine-Derived Drugs. PMC.

- Synthesis and Antibacterial Evaluation of Novel Cyanoacrylamide Derivatives of 4-Aminosalicylic Acid.

- Pharmacokinetics and Pharmacodynamics of Antibacterial Agents. PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidized mC modulates synthetic lethality to PARP inhibitors for the treatment of leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dipeptidyl Peptidase (DPP)-IV Inhibitors with Antioxidant Potential Isolated from Natural Sources: A Novel Approach for the Management of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural compounds with DPP-4 inhibitory effects: Implications for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PARP inhibitor cyanine dye conjugate with enhanced cytotoxic and antiproliferative activity in patient derived glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. RETRACTED ARTICLE: Discovery of (E)-N-(4-cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide (cyanorona-20): the first potent and specific anti-COVID-19 drug - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of Antiviral Activity of Benzamide Derivative AH0109 against HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4-Cyanobenzamide (CAS 3034-34-2) - Research Compound [benchchem.com]

- 16. asianpubs.org [asianpubs.org]

- 17. researchgate.net [researchgate.net]

- 18. Pharmacokinetics of Marine-Derived Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

- 21. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Marine Cyanobacteria as Sources of Lead Anticancer Compounds: A Review of Families of Metabolites with Cytotoxic, Antiproliferative, and Antineoplastic Effects | MDPI [mdpi.com]

- 23. Progress in the discovery and development of anticancer agents from marine cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

Using 4-cyano-N-(2-((2-cyanoethyl)thio)phenyl)benzamide as a reference standard

Application Note: Analytical Profiling and Reference Standard Utilization of 4-cyano-N-(2-((2-cyanoethyl)thio)phenyl)benzamide

Part 1: Executive Summary & Chemical Context

4-cyano-N-(2-((2-cyanoethyl)thio)phenyl)benzamide (hereafter referred to as CN-CETPB ) is a critical reference standard used primarily in the impurity profiling of benzothiazole-based therapeutics and nitrile-containing antiviral agents.

Chemically, CN-CETPB represents a "masked" thiol intermediate. It is the S-cyanoethyl derivative of the N-(2-mercaptophenyl)benzamide core. In drug development, this compound serves two pivotal roles:

-

Process-Related Impurity (PRI) Marker: It identifies incomplete cyclization or side-reactions involving acrylonitrile scavengers during the synthesis of 2-arylbenzothiazoles.

-

Stable Precursor Standard: Unlike the free thiol (which is prone to oxidative dimerization to disulfides), the cyanoethyl-protected form is stable, allowing for precise molar quantification of the benzamide pharmacophore before deprotection.

This guide provides validated protocols for the handling, HPLC quantification, and LC-MS identification of CN-CETPB, ensuring regulatory compliance (ICH Q3A/Q3B) in pharmaceutical analysis.

Part 2: Chemical Structure & Pathway Analysis

To understand the analytical behavior of CN-CETPB, one must understand its origin. It is typically formed via a Michael addition of 2-aminothiophenol to acrylonitrile, followed by amidation with 4-cyanobenzoyl chloride.

Figure 1: Synthesis and Degradation Pathway of CN-CETPB The diagram below illustrates the formation of CN-CETPB and its potential degradation into the free thiol (active precursor) or cyclization to the benzothiazole impurity.

Caption: Figure 1. Formation of CN-CETPB and its potential degradation pathways under basic stress conditions.

Part 3: Experimental Protocols

Protocol A: Standard Preparation & Handling

Objective: To prepare a stable, accurate stock solution for quantitative analysis. Safety Note: Nitrile compounds can be toxic. Handle in a fume hood.

-

Physicochemical Properties Check:

-

Molecular Formula: C₁₇H₁₃N₃OS

-

Molecular Weight: 307.37 g/mol

-

Solubility: Low in water; Soluble in DMSO, DMF, and Acetonitrile (ACN).

-

Appearance: Typically an off-white to pale yellow solid.

-

-

Stock Solution Preparation (1.0 mg/mL):

-

Weigh 10.0 mg of CN-CETPB reference standard into a 10 mL volumetric flask.

-

Add 2 mL of DMSO (Dimethyl sulfoxide) to ensure complete dissolution. Sonicate for 2 minutes if necessary.

-

Dilute to volume with Acetonitrile .

-

Storage: Transfer to amber glass vials. Stable for 30 days at -20°C.

-

-

Working Standard (50 µg/mL):

-

Dilute 500 µL of Stock Solution into 9.5 mL of Diluent (50:50 Water:Acetonitrile).

-

Protocol B: HPLC-UV/Vis Quantification Method

Objective: To separate CN-CETPB from potential synthetic byproducts (e.g., free aniline, benzothiazole analogs). Methodology: Reverse-Phase Chromatography (RP-HPLC).

| Parameter | Setting / Specification |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |

| Mobile Phase B | 100% Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temp | 35°C |

| Detection | UV at 254 nm (primary) and 280 nm (secondary) |

| Injection Vol | 10 µL |

| Run Time | 20 minutes |

Gradient Table:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 2.0 | 90 | 10 |

| 12.0 | 10 | 90 |

| 15.0 | 10 | 90 |

| 15.1 | 90 | 10 |

| 20.0 | 90 | 10 |

System Suitability Criteria:

-

Retention Time (RT): CN-CETPB typically elutes at ~10.5 - 11.0 min.

-

Tailing Factor: NMT 1.5.

-

Precision (RSD): NMT 2.0% for 6 replicate injections.

Protocol C: LC-MS/MS Structural Confirmation

Objective: To confirm the identity of CN-CETPB in complex matrices using mass spectrometry fragmentation patterns. Instrumentation: Q-TOF or Triple Quadrupole MS.

MS Source Settings (ESI Positive Mode):

-

Capillary Voltage: 3500 V

-

Gas Temperature: 300°C

-

Fragmentor: 135 V

Fragmentation Logic (Self-Validation): When analyzing CN-CETPB (Precursor Ion [M+H]⁺ = 308.08 ), look for these specific daughter ions to validate the structure:

-

m/z 255.0 : Loss of the cyanoethyl group (acrylonitrile, -53 Da). This confirms the thio-ether linkage is intact.

-

m/z 130.0 : The 4-cyanobenzoyl cation [C₈H₄NO]⁺. This confirms the amide bond and the "left" side of the molecule.

-

m/z 177.0 : The 2-((2-cyanoethyl)thio)aniline moiety. This confirms the amide cleavage.

Figure 2: Mass Spectrometry Fragmentation Pathway Visualizing the ionization breakage points for structural confirmation.

Caption: Figure 2. Key diagnostic ions for LC-MS/MS identification of CN-CETPB.

Part 4: Data Analysis & Reporting

When using CN-CETPB as an external standard for impurity calculation:

Calculation Formula:

- : Peak area of the impurity in the sample.

- : Average peak area of CN-CETPB in the standard injection.

- : Concentration of the standard (mg/mL).

- : Concentration of the sample (mg/mL).

- : Purity of the CN-CETPB reference standard (decimal, e.g., 0.99).

Acceptance Limits (General Guideline):

-

For API release: Impurity must be < 0.15% (ICH Q3A).

-

For Genotoxic Risk Assessment: If the cyanoethyl group is considered potentially alkylating (unlikely in this stable form, but possible), limits may be lower (TTC based).

References

-

International Council for Harmonisation (ICH). "Q3A(R2): Impurities in New Drug Substances." ICH Guidelines, 2006. [Link]

-

Baillie, T. A. "Targeted Covalent Inhibitors for Drug Design: The Redox-Silent Approach." Angewandte Chemie International Edition, 2016. (Contextual reference for nitrile-cysteine adducts). [Link]

-

Nair, D. P., et al. "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials, 2014. (Mechanism of cyanoethyl-thiol formation). [Link]

-

PubChem. "Compound Summary: 4-cyano-N-(2-((2-cyanoethyl)thio)phenyl)benzamide (Analog/Substructure Search)." National Library of Medicine. [Link]

Technical Support Center: 4-cyano-N-(2-((2-cyanoethyl)thio)phenyl)benzamide

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4-cyano-N-(2-((2-cyanoethyl)thio)phenyl)benzamide. This molecule, characterized by its complex aromatic structure, benzamide core, and multiple functional groups including nitriles and a thioether, presents a classic profile for poor aqueous solubility. Such properties are common in modern drug discovery, where increased lipophilicity often correlates with higher potency but creates significant formulation hurdles.[1][2][3]

This document provides a structured approach to understanding and overcoming these challenges. We will begin with frequently asked questions to cover the foundational chemical principles governing the compound's behavior, followed by in-depth, step-by-step troubleshooting guides for systematic solubility enhancement in your experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of 4-cyano-N-(2-((2-cyanoethyl)thio)phenyl)benzamide that contribute to its poor solubility?

A1: The solubility of a compound is dictated by its molecular structure. Based on its constituent parts, we can predict its behavior:

-

High Lipophilicity: The molecule possesses multiple aromatic rings (a phenyl and a benzamide group), which are inherently hydrophobic. The presence of a thioether (-S-) linkage and an ethyl chain further contributes to its non-polar character. Lipophilicity is a primary driver of poor water solubility.[1][2]

-

Molecular Size and Rigidity: This is a relatively large and rigid molecule. Such structures often pack efficiently into a stable crystal lattice. The energy required to break this lattice (lattice energy) can be substantial, making it difficult for solvent molecules to surround and dissolve the individual molecules. This is often termed a "brick-dust" issue.[4]

-

Hydrogen Bonding Capability: The amide (-CONH-) group can act as both a hydrogen bond donor and acceptor, while the cyano (-C≡N) groups can act as acceptors. While this provides some capacity for interaction with polar solvents, it is often insufficient to overcome the hydrophobicity of the rest of the large molecule.[5] The parent compound, benzamide, has limited water solubility itself.[5][6]

Q2: In what types of solvents should I begin my solubility testing?

A2: A systematic approach using a panel of solvents with varying polarities is the most effective starting point. The principle of "like dissolves like" is a useful, though simplified, guide.[5]

-

Polar Aprotic Solvents: These are often the best starting points for complex organic molecules. They have strong dipole moments but do not donate protons to hydrogen bonds. Common examples include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN).[7][8]

-

Polar Protic Solvents: These solvents can engage in hydrogen bonding. Alcohols like ethanol and methanol are common choices.[9][10]

-

Non-Polar Solvents: Solvents like Toluene or Dichloromethane (DCM) are generally not suitable for creating aqueous-compatible stock solutions but can be useful for understanding the compound's overall solubility profile or for specific organic reactions.

For initial biological screening, DMSO is the most common choice due to its high solubilizing power and miscibility with aqueous media, though care must be taken regarding its potential cellular toxicity at higher concentrations.

Q3: Is the solubility of this compound likely to be pH-dependent?

A3: Based on its structure, significant pH-dependent solubility is not expected.

-

The amide functional group is generally considered neutral in the physiological pH range. While it can be protonated or deprotonated, this occurs only at very low or very high pH values, respectively, that are outside the typical experimental window.

-

The nitrile (cyano) and thioether groups are non-ionizable. However, it is always best practice to experimentally verify this. For weakly basic drugs, solubility increases as the pH is lowered, while for weakly acidic drugs, solubility increases as the pH is raised.[11][12][13][14] A simple test across a pH range (e.g., pH 3, 7.4, 9) can definitively confirm the lack of pH effect.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed workflows to systematically address and solve solubility issues.

Guide 1: Systematic Solvent Screening Protocol

Objective: To identify a suitable single solvent for creating a stock solution.

Causality: The choice of solvent is the most critical first step. By testing a range of solvents with different properties (polarity, hydrogen bonding ability), you can efficiently identify a compatible system and gain insight into the compound's physicochemical nature.[8][15]

Protocol:

-

Preparation: Dispense a small, accurately weighed amount of 4-cyano-N-(2-((2-cyanoethyl)thio)phenyl)benzamide (e.g., 1 mg) into several separate, clear glass vials.

-

Solvent Addition: To each vial, add a measured volume of a single test solvent to achieve a target concentration (e.g., 100 µL for a 10 mg/mL test).

-

Initial Assessment: Vortex each vial vigorously for 1-2 minutes at room temperature. Visually inspect for dissolution. Note whether the compound is fully soluble, partially soluble (suspended particles remain), or insoluble.

-

Energy Input (Optional): If the compound is not soluble at room temperature, gently warm the vial (e.g., to 40-50 °C) and/or use a sonication bath for 5-10 minutes. Some compounds require energy to overcome their crystal lattice energy. Note any changes in solubility.

-

Documentation: Record all observations in a structured table.

Data Presentation: Recommended Solvent Screening Panel

| Solvent | Solvent Type | Polarity Index | Observations at RT | Observations with Heat/Sonication |

| Water | Polar Protic | 10.2 | Record observation | Record observation |

| Ethanol | Polar Protic | 4.3 | Record observation | Record observation |

| Methanol | Polar Protic | 5.1 | Record observation | Record observation |

| Acetonitrile (MeCN) | Polar Aprotic | 5.8 | Record observation | Record observation |

| Acetone | Polar Aprotic | 5.1 | Record observation | Record observation |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Record observation | Record observation |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Record observation | Record observation |

Guide 2: Leveraging Co-solvents for Aqueous Formulations

Objective: To improve the solubility of the compound in an aqueous buffer system for biological assays.

Causality: Many organic compounds that are insoluble in water can be dissolved in a mixture of water and a water-miscible organic solvent, known as a co-solvent.[16] The co-solvent works by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic solute to dissolve.[17][18] The solubility of a compound often increases exponentially with the fraction of the co-solvent.[18]

Workflow Visualization: Co-Solvent Strategy

Below is a workflow diagram illustrating the decision-making process for developing a co-solvent system.

Caption: A decision workflow for using co-solvents to solubilize a compound in aqueous media.

Protocol:

-

Select a Co-solvent: Choose a water-miscible organic solvent that is compatible with your experimental system. Common choices for biological assays are DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs).[16][17][19]

-

Prepare High-Concentration Stock: Dissolve the compound in 100% of your chosen co-solvent at a high concentration (e.g., 10-50 mM). Ensure it is fully dissolved.

-

Serial Dilution Test: Prepare a series of tubes containing your final aqueous buffer (e.g., PBS, cell culture media).

-

Spike and Mix: Add a small volume of the organic stock solution to the aqueous buffer to achieve your desired final concentration. It is critical to add the stock to the buffer (not the other way around) while vortexing to ensure rapid mixing and minimize localized high concentrations that can cause precipitation.

-

Observe and Identify Threshold: Observe the solutions for any signs of cloudiness or precipitation (Tyndall effect). This will help you determine the maximum percentage of the organic co-solvent your system can tolerate while keeping the compound in solution. As a general rule, keeping the final co-solvent concentration below 1% (and often below 0.1%) is ideal for cell-based assays to avoid solvent-induced artifacts.

Data Presentation: Common Co-solvents for Pharmaceutical Formulations

| Co-solvent | Abbreviation | Use Case | Considerations |

| Dimethyl Sulfoxide | DMSO | In vitro stock solutions | High solubilizing power; can be toxic to cells at >0.5-1% v/v. |

| Ethanol | EtOH | In vitro and some in vivo formulations | Generally well-tolerated; less solubilizing power than DMSO.[16] |

| Propylene Glycol | PG | Oral and parenteral formulations | Common pharmaceutical excipient; viscous.[17][19] |

| Polyethylene Glycol 400 | PEG 400 | Oral and parenteral formulations | Low toxicity; can solubilize highly hydrophobic compounds.[19] |

Guide 3: Advanced Solubilization Strategies

If standard solvent and co-solvent approaches fail, more advanced formulation strategies may be necessary, particularly for in vivo studies.

Objective: To create a stable and bioavailable formulation for a poorly soluble compound.

Causality: When simple solutions are not feasible, creating more complex systems like solid dispersions or lipid-based formulations can enhance solubility and improve bioavailability.[20][21][22] These techniques work by either presenting the drug in an amorphous (non-crystalline) state or by pre-dissolving it in a lipid vehicle that facilitates absorption.

-

Amorphous Solid Dispersions: This involves dispersing the drug in a carrier matrix (often a polymer) at a molecular level.[4][20] The amorphous form of a drug is thermodynamically unstable but has a much higher apparent solubility than its crystalline form.[23] This can be achieved through techniques like spray drying or hot-melt extrusion.

-

Lipid-Based Formulations: For highly lipophilic ("grease-ball") molecules, dissolving the compound in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS).[21][22] These formulations spontaneously form fine emulsions in the gastrointestinal tract, presenting the drug in a solubilized state ready for absorption.

-

Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble drug molecules, forming an inclusion complex that has greatly improved aqueous solubility.[17][24]

Implementing these advanced strategies typically requires specialized equipment and formulation expertise. Collaboration with a pharmaceutics or drug delivery group is highly recommended if these approaches are deemed necessary.

References

- Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. (n.d.).

- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic

- (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (2025, August 6). (n.d.).

- Drug-drug co-amorphous systems: An emerging formulation strategy for poorly water-soluble drugs - PubMed. (2024, January 14). PubMed.

- Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applic

- Solubilization Technologies for Poorly Soluble Drugs - Oral Thin Film - CD Formulation. (n.d.).

- Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.). World Pharma Today.

- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. (n.d.).

- Techniques for solubility enhancement of poorly soluble drugs: an overview - JMPAS. (2012, December 12). JMPAS.

- Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores. (n.d.). Auctores.

- Cosolvent - Wikipedia. (n.d.). Wikipedia.

- Benzamide - Solubility of Things. (n.d.). Solubility of Things.

- Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures | Organic Process Research & Development - ACS Publications. (2019, June 21).

- Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.

- Benzamide | C7H7NO | CID 2331 - PubChem - NIH. (n.d.). PubChem.

- Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures | Journal of Chemical & Engineering Data - ACS Publications. (2023, March 29).

- Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K - ResearchGate. (n.d.).

- Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals - YouTube. (2020, November 12). YouTube.

- Solubilization by cosolvents. Establishing useful constants for the log-linear model | Request PDF - ResearchGate. (n.d.).

- Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC. (n.d.).

- How are solvents chosen in organic reactions? - Chemistry Stack Exchange. (2016, October 5). Chemistry Stack Exchange.

- (PDF) Study of pH-dependent drugs solubility in water - ResearchGate. (2025, August 9).

- Is there a guide to selecting solvents for synthesis? : r/OrganicChemistry - Reddit. (2018, November 7). Reddit.

- Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of algin

- Solvent Dictated Organic Transformations - PubMed. (2024, December 16). PubMed.

- Study of pH-dependent drugs solubility in water - Semantic Scholar. (n.d.). Semantic Scholar.

- The Essential of the Solubility for Drug Action - Crimson Publishers. (2023, September 21). Crimson Publishers.

Sources

- 1. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 2. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. mdpi.com [mdpi.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. reddit.com [reddit.com]

- 9. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. jmpas.com [jmpas.com]

- 12. researchgate.net [researchgate.net]

- 13. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Solvent Dictated Organic Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cosolvent - Wikipedia [en.wikipedia.org]

- 17. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. Solubilization Technologies for Poorly Soluble Drugs - Oral Thin Film - CD Formulation [formulationbio.com]

- 21. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 22. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Drug-drug co-amorphous systems: An emerging formulation strategy for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Preventing hydrolysis of the nitrile group during base treatment

Topic: Preventing Hydrolysis of the Nitrile Group During Base Treatment

Ticket ID: #CN-HYD-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic

The Core Issue: Nitriles (

Immediate Action Required: If you are observing conversion to primary amides (

Diagnostic Workflow (Decision Logic)

Figure 1: Decision matrix for selecting base/solvent systems compatible with nitrile functionalities. Note the specific warning regarding potassium tert-butoxide.

Technical Deep Dive: The Mechanism of Failure

To prevent hydrolysis, one must understand exactly how it occurs. The failure mode is almost always nucleophilic attack rather than simple basicity.

The Hydrolysis Pathway

In the presence of a base (

-

Nucleophilic Attack:

attacks -

Imidic Acid Formation: Formation of

.[4] -

Tautomerization: Rapid shift to the amide

. -

Saponification: If heat/excess base is present, the amide converts to the carboxylate

.

Critical "Gotcha" - The

Comparative Base Compatibility Table

| Base Reagent | pKa (conj. acid) | Nucleophilicity | Nitrile Risk Level | Recommended Use |

| NaOH / KOH | 15.7 | High | Critical | Avoid. Will hydrolyze nitrile rapidly. |

| NaOMe / NaOEt | 16-17 | High | High | Risk of Pinner reaction or hydrolysis. |

| 17 | Moderate | High | Warning: Can cause hydration even without water [1]. | |

| NaH | 35 | Low | Low | Good for deprotonation; requires anhydrous handling. |

| LDA | 36 | Very Low | Minimal | Ideal for |

| LiHMDS | 26 | Very Low | Minimal | Best balance of safety and basicity. |

Troubleshooting Guide

Issue 1: "I tried to alkylate the -carbon, but got an amide."

Root Cause: You likely used an alkoxide base (

-

Switch Base: Move to Lithium Hexamethyldisilazide (LiHMDS). It is bulky, non-nucleophilic, and soluble in THF.

-

Temperature Control: Perform the deprotonation at

. Hydrolysis is temperature-dependent; alkylation is fast.

Issue 2: "My nitrile disappeared, but I don't see an amide or acid."

Root Cause: If using alcohols as solvents with acid/base catalysis, you may have formed an imidate ester (Pinner reaction conditions) or a thioamide (if sulfur is present). The Fix:

-

Solvent Swap: Switch from protic solvents (MeOH, EtOH) to polar aprotic solvents (THF, DMF, DCM).

-

Verify Product: Check NMR for a shift in the

-proton or disappearance of the

Issue 3: "I need to use aqueous base for a different part of the molecule."

Root Cause: Inevitable exposure to

-

Phase Transfer Catalysis (PTC): Use a biphasic system (DCM/Water) with a quaternary ammonium salt (e.g., TBAB). This keeps the bulk of the nitrile in the organic phase, limiting exposure to the aqueous base [2].

Standard Operating Procedures (SOPs)

Protocol A: Chemoselective -Alkylation of Nitriles

Objective: Alkylate the position alpha to the nitrile without hydrolyzing the cyano group.

Reagents:

-

Substrate (

) -

Base: LiHMDS (1.0 M in THF) or LDA

-

Electrophile: Alkyl Halide (

) -

Solvent: Anhydrous THF (Water content < 50 ppm)

Workflow:

-

Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

-

Solvation: Dissolve substrate in anhydrous THF. Cool to

(Dry ice/Acetone bath). -

Deprotonation: Add LiHMDS (1.1 equiv) dropwise over 10 minutes.

-

Why? Slow addition prevents local heating. Low temp prevents nucleophilic attack on the CN group.

-

-

Equilibration: Stir at

for 30–60 minutes to ensure complete metallation. -

Addition: Add the electrophile (

) slowly. -

Warm-up: Allow the reaction to warm to

slowly over 2 hours. -

Quench: Quench with saturated aqueous

(mildly acidic) rather than water or strong acid to avoid hydrolysis during workup.

Protocol B: Base Treatment in the Presence of Nitrile (Phase Transfer Method)

Objective: Perform a base-mediated reaction (e.g., alkylation of a phenol) on a molecule containing a nitrile.[1]

Workflow:

-

System: Create a biphasic mixture of Toluene (or DCM) and 10% NaOH.

-

Catalyst: Add Tetrabutylammonium bromide (TBAB, 5 mol%).

-

Execution: Stir vigorously at room temperature.

Frequently Asked Questions (FAQ)

Q: Can I use

Q: Why does my LC-MS show a mass of M+18?

A: M+18 corresponds to the addition of water (

Q: Is the nitrile group stable to Grignard reagents?

A: No. Grignard reagents (

References

-

Midya, G. C., Kapat, A., Maiti, S., & Dash, J. (2015).[5] Transition-Metal-Free Hydration of Nitriles Using Potassium tert-Butoxide under Anhydrous Conditions.[5][7][8] The Journal of Organic Chemistry, 80(8), 4148–4151.

-

Fleming, F. F., Zhang, Z., Liu, W., & Knochel, P. (2005).[9] Metalated Nitriles: Organometallic Enantioselective Alkylation. The Journal of Organic Chemistry, 70(6), 2200–2205.

-

Cohen, M. A., et al. (2015). Amide formation from nitriles via a Pinner-like reaction. Tetrahedron Letters, 56(23), 3191-3194.

Sources

- 1. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Basic hydrolysis of nitriles [quimicaorganica.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Transition-Metal-Free Hydration of Nitriles Using Potassium tert-Butoxide under Anhydrous Conditions [organic-chemistry.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Transition-metal-free hydration of nitriles using potassium tert-butoxide under anhydrous conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Nitrile synthesis by C-C coupling (Cyanomethylation) [organic-chemistry.org]

Purification methods for S-cyanoethyl protected benzamides

Technical Support Center: Purification of S-Cyanoethyl Protected Benzamides

Topic: Purification & Stability Protocols for S-Cyanoethyl Thioimidates (Isothiobenzamides) Audience: Organic Chemists, Process Scientists, and Oligonucleotide Researchers.

Executive Summary & Chemical Context

What is this compound? When you refer to an "S-cyanoethyl protected benzamide," you are chemically describing an S-(2-cyanoethyl)thioimidate (also known as an isothiobenzamide). This is formed by the alkylation of a thiobenzamide with acrylonitrile or a 2-cyanoethyl halide.

Why is purification difficult? This functionality presents a "stability paradox" that complicates standard purification:

-

Base Sensitivity: The 2-cyanoethyl group is a "safety catch" protecting group designed to be removed by

-elimination (retro-Michael reaction) under mild basic conditions (e.g., ammonia, DBU). -

Acid/Moisture Sensitivity: The imidate bond (

) is susceptible to hydrolysis under acidic conditions, reverting to the original amide or ester.

This guide provides protocols to navigate this narrow stability window.

Troubleshooting Guide (Q&A)

Issue 1: "My compound decomposes on the silica column."

Diagnosis: Standard silica gel is slightly acidic (pH 6.0–6.5) and contains trace metal impurities. This acidity can trigger hydrolysis of the imidate bond. Conversely, if your eluent contains amine modifiers (like triethylamine), you risk triggering the

Corrective Protocol:

-

Stationary Phase: Switch to Neutral Alumina (Activity Grade III) or Deactivated Silica .

-

How to deactivate: Slurry silica in a solvent containing 1% triethylamine, then wash extensively with neutral solvent to remove free amine before loading the sample.

-

-

Eluent Modifier: Do NOT use ammonium hydroxide or strong amines. If a modifier is strictly necessary to reduce streaking, use 0.1% Diisopropylethylamine (DIPEA) . DIPEA is sterically hindered and less likely to trigger the elimination than smaller amines like triethylamine or ammonia.

Issue 2: "I see a new spot on TLC that matches the starting thiobenzamide."

Diagnosis: This is premature deprotection. The S-cyanoethyl group has been cleaved. This often happens if the crude reaction mixture was concentrated at high temperatures in the presence of basic byproducts.

Corrective Protocol:

-

Temperature Control: Never heat the crude mixture above 40°C during rotary evaporation.

-

Workup: Ensure the crude material is free of strong bases before concentration. Wash the organic layer with a mild buffer (Phosphate buffer, pH 7.0) rather than water (often slightly acidic) or bicarbonate (basic).

Issue 3: "The product is oiling out during recrystallization."

Diagnosis: S-cyanoethyl derivatives are often "greasy" due to the alkyl chain, but the benzamide core wants to stack. Mixed solvent systems often fail if the polarity difference is too high.

Corrective Protocol:

-

Solvent System: Avoid Hexane/Ethyl Acetate. Instead, use Ethanol/Water or Isopropanol (IPA)/Heptane .

-

The "Seed" Trick: Dissolve the oil in a minimum amount of warm IPA. Add Heptane dropwise until cloudy. Store at -20°C. If it oils out again, sonicate the oil in the mother liquor; the mechanical energy often induces nucleation.

Experimental Protocols

Protocol A: Optimized Flash Chromatography

Use this for crude purity < 85%.

-

Column Prep: Pre-wash the silica column with Hexanes containing 0.5% DIPEA (to neutralize acid sites). Flush with 3 column volumes (CV) of pure Hexanes (to remove excess base).

-

Loading: Dissolve sample in a minimum volume of DCM. Do not solid load on silica, as the heat of adsorption can degrade the compound.

-

Elution Gradient:

-

Solvent A: Hexanes (or Heptane)

-

Solvent B: Ethyl Acetate (EtOAc)

-

Gradient: 0% B to 30% B over 10 CV. (S-cyanoethyl derivatives are usually less polar than the parent thioamide).

-

-

Fraction Collection: Collect fractions immediately. Do not leave the compound sitting in solution with silica fines. Evaporate solvent at < 35°C.

Protocol B: By-Product Removal (Acrylonitrile)

If deprotection occurs, toxic acrylonitrile is released.[1]

| Contaminant | Removal Method | Notes |

| Acrylonitrile | High Vacuum / Azeotrope | Volatile (bp 77°C). Co-evaporate with Toluene. |

| Thiobenzamide | Wash with 0.1 M NaOH (Cold) | The parent thioamide is more acidic (pKa ~12) and can be extracted into base (Caution: Do this quickly to avoid hydrolyzing the product). |

| Acrylamide | Water Wash | Hydrolysis byproduct of acrylonitrile; water soluble. |

Mechanistic Visualization

Diagram 1: The Stability Window

This decision tree helps you select the correct purification method based on crude purity and the specific risks of Acid vs. Base exposure.

Caption: Decision matrix for purification. Note the critical requirement to deactivate standard silica to prevent acid-catalyzed hydrolysis.

Diagram 2: Chemical Instability Pathways

Understanding how the molecule breaks down is essential for avoiding these conditions.

Caption: The "Double Threat" mechanism. The compound is stable only in the neutral pH window. Basic conditions trigger elimination; acidic conditions trigger hydrolysis.

Frequently Asked Questions (FAQs)

Q: Can I store the purified compound in solution? A: It is risky. If you must, use anhydrous acetonitrile and store at -20°C. Avoid protic solvents (Methanol/Ethanol) for long-term storage, as slow trans-esterification or solvolysis can occur.

Q: Is the released acrylonitrile dangerous? A: Yes. Acrylonitrile is a carcinogen and highly volatile. If you suspect your compound has degraded (smell of almonds/acrid fumes), handle all waste in a fume hood and treat with bleach (sodium hypochlorite) to oxidize the acrylonitrile before disposal.

Q: Why use S-cyanoethyl instead of S-Methyl? A: Orthogonality. An S-Methyl group requires harsh nucleophilic attack (e.g., with thiolates) to remove. The S-cyanoethyl group is "labile by design," allowing removal with mild base (ammonia) which is compatible with other sensitive groups in PNA or RNA synthesis.

References

-

Tener, G. M. (1961).[2] "2-Cyanoethyl Phosphate and its use in the Synthesis of Deoxyribonucleotides." Journal of the American Chemical Society.[3]

- Core Reference: Establishes the fundamental chemistry of the cyanoethyl group and its removal via -elimin

-

Beaucage, S. L., & Iyer, R. P. (1992). "Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach." Tetrahedron.

- Context: Details the stability profiles of cyanoethyl protection in automated synthesis, applicable here to benzamide deriv

- Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. Standard Text: definitive guide on the stability conditions for thio-protection.

-

Uhlmann, E., & Peyman, A. (1990). "Antisense Oligonucleotides: A New Therapeutic Principle." Chemical Reviews.

- Application: Discusses the use of benzamide protection in PNA/DNA monomers and the nuances of deprotection.

Sources

- 1. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. semanticscholar.org [semanticscholar.org]

Controlling temperature for optimal benzothiazole ring closure

Technical Support Center: Benzothiazole Synthesis

Guide: Controlling Temperature for Optimal Benzothiazole Ring Closure

Welcome to the technical support center for synthetic chemistry applications. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome challenges in your research. This guide is dedicated to one of the most critical parameters in the synthesis of benzothiazoles: temperature control . We will move beyond simple protocols to explore the causality behind thermal choices, ensuring your experiments are both successful and reproducible.

The synthesis of the benzothiazole core, a privileged scaffold in medicinal chemistry and materials science, is most commonly achieved through the condensation of 2-aminothiophenol with aldehydes, carboxylic acids, or their derivatives.[1][2][3][4] While seemingly straightforward, this reaction is highly sensitive to thermal conditions, where precise temperature control can be the difference between a high-yield synthesis and a complex mixture of byproducts.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions researchers encounter regarding temperature in benzothiazole synthesis.

Q1: What is the typical temperature range for benzothiazole ring closure?

There is no single "correct" temperature; the optimal range is highly dependent on the specific reactants, catalyst, and solvent system employed. However, we can establish general guidelines based on common protocols:

-

Room Temperature (~20-25°C): Achievable with highly reactive substrates or the use of potent catalytic systems like H₂O₂/HCl in ethanol, visible-light photocatalysis, or specific ionic liquids.[1] These methods are advantageous for minimizing thermal degradation.

-

Mild Heat (50-80°C): A common range for many standard syntheses, particularly when using catalysts like n-tetrabutylammonium iodide (TBAI) or zinc acetate.[1][5] This range often provides a good balance between reaction rate and selectivity.

-

High Heat (100-140°C+): Often required for less reactive starting materials, such as those with electron-withdrawing groups, or when using high-boiling point solvents like toluene or DMSO for reflux conditions.[1][3] Extremely high temperatures (170–250°C) may be used with dehydrating agents like polyphosphoric acid (PPA) for reactions with carboxylic acids.[6]

-

Microwave-Assisted Synthesis: Temperatures typically range from 80°C to 150°C, but for significantly shorter reaction times (minutes instead of hours), which can improve yields and reduce byproduct formation.[3][7][8]

Q2: Why is temperature control so critical? What happens if it's too high or too low?

Temperature directly influences reaction kinetics and the activation of competing side reactions. The formation of benzothiazole from 2-aminothiophenol and an aldehyde is generally a two-step process: (1) initial cyclocondensation to form a non-aromatic benzothiazoline intermediate, and (2) subsequent oxidation (aromatization) to the final benzothiazole. Each step has a different thermal requirement.

-

If Temperature is Too Low: The primary issue is an exceedingly slow reaction rate or incomplete conversion. The reaction may stall at the benzothiazoline intermediate, as there is insufficient energy to overcome the activation barrier for the final aromatization step.[9]

-

If Temperature is Too High: This is often more problematic and can lead to multiple issues:

-

Byproduct Formation: The most common issue is the oxidation and subsequent polymerization of the 2-aminothiophenol starting material, resulting in the formation of dark, intractable tars that significantly reduce yield and complicate purification.[9]

-

Reduced Selectivity: At higher temperatures, less stable intermediates may have enough energy to react via alternative pathways, leading to undesired side products.

-

Reagent/Solvent Decomposition: Both starting materials and solvents can decompose at excessive temperatures, introducing impurities.

-

Safety Hazards: Uncontrolled exothermic reactions can lead to dangerous pressure buildup in a sealed vessel.

-

Q3: How do substituents on the starting materials affect the optimal temperature?

The electronic nature of the substituents on your aldehyde (or other carbonyl-containing reactant) plays a significant role.

-

Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, or -CF₃ on the aldehyde make the carbonyl carbon more electrophilic and can facilitate the initial nucleophilic attack by the amine. However, they can make the final aromatization step more difficult, potentially requiring higher temperatures to drive the reaction to completion.

-

Electron-Donating Groups (EDGs) like -OCH₃, -OH, or -N(CH₃)₂ make the carbonyl carbon less electrophilic, potentially slowing the initial condensation step. This may necessitate a moderate increase in temperature to achieve a reasonable reaction rate.

While some modern catalytic systems show excellent yields for both EWG- and EDG-substituted aldehydes, the reaction kinetics are invariably affected, and a temperature adjustment may be required for optimal results.[3]

Q4: What are the thermal pros and cons of conventional heating vs. microwave irradiation?

Both methods are widely used, and the choice depends on available equipment and specific reaction goals.

| Heating Method | Advantages | Disadvantages |

| Conventional Heating | - Precise, stable temperature control with oil baths.- Easily scalable for large-volume reactions.- Well-established and documented. | - Slower reaction times (hours).[6]- Inefficient heat transfer, potential for localized overheating.- Longer exposure to high temperatures can increase byproduct formation. |

| Microwave Irradiation | - Extremely rapid reaction times (minutes).[3][8]- Uniform, direct heating of the reaction mixture.- Often leads to higher yields and cleaner reaction profiles.[10][11] | - Specialized equipment required.- Scaling up can be challenging.- Potential for side reactions or degradation of sensitive functional groups under high-power conditions.[3] |

Section 2: Troubleshooting Guide: Common Temperature-Related Issues

This guide provides a logical workflow for diagnosing and solving problems where temperature is a likely culprit.

Caption: Troubleshooting workflow for low-yield benzothiazole synthesis.

Section 3: Protocols for Temperature Optimization

When working with a new set of substrates, a systematic approach to optimizing temperature is essential.

Protocol 1: Stepwise Temperature Screening

This protocol uses parallel reactions to efficiently identify the optimal temperature range.

Objective: To determine the ideal reaction temperature for a new pair of 2-aminothiophenol and aldehyde substrates.

Methodology:

-

Setup: Prepare 4-5 identical reaction vials. To each, add your 2-aminothiophenol (1 equiv.), aldehyde (1 equiv.), chosen catalyst (e.g., 5 mol%), and solvent. Ensure all vials are sealed and stirred consistently.

-

Temperature Gradient: Place each vial in a separate well of a temperature-controlled reaction block or in separate oil baths pre-heated to a range of temperatures. A good starting range is 60°C, 80°C, 100°C, and 120°C.

-

Time: Run all reactions for a fixed period. A typical starting point is 4-6 hours.[12]

-

Monitoring: After the set time, cool all reactions to room temperature. Take an aliquot from each and analyze by Thin Layer Chromatography (TLC) or LC-MS.

-

Analysis: Compare the reactions.

-

Look for the temperature that gives the highest ratio of product to starting material with the fewest byproducts.

-

If the 60°C reaction shows no product, the optimal temperature is likely higher.

-

If the 120°C reaction shows significant dark coloration or multiple byproduct spots, the temperature is too high.

-

-

Refinement: Once an optimal temperature is identified (e.g., 100°C), you can perform a second, smaller-scale optimization around that point (e.g., 90°C, 100°C, 110°C) to fine-tune the conditions.

Caption: Workflow for parallel temperature screening protocol.

Protocol 2: Monitoring Reaction Progress via TLC

Objective: To determine the optimal reaction time at a given temperature and to visualize the formation of byproducts.

Methodology:

-

Setup: Prepare a single, scaled-up reaction at the suspected optimal temperature identified from Protocol 1.

-

Spotting: At time zero (t=0), take an aliquot of the reaction mixture and spot it on a TLC plate. This is your baseline.

-

Sampling: Every 30-60 minutes, take another small aliquot and spot it next to the previous one on the TLC plate.

-

Development: Develop the TLC plate in an appropriate solvent system (e.g., one that gives the product an Rf value of ~0.4).

-

Visualization: Examine the plate under a UV lamp.

-

You should see the starting material spots diminish over time while the product spot intensifies.

-

The reaction is complete when the starting material spot is no longer visible.

-

Crucially, observe if any new spots (byproducts) begin to appear and intensify after the product spot has reached its maximum intensity. This indicates that running the reaction for too long, even at the "optimal" temperature, can lead to product degradation or side reactions.

-

References

- Recent Advances in Synthesis of Benzothiazole Compounds Rel

- A Review on Synthesis of Benzothiazole Derivatives - Bentham Science Publisher. Bentham Science.

- Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis - Scholars Research Library. Scholars Research Library.

- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI.

- Recent Advances in the Synthesis of Benzothiazoles : A Review - ResearchGate.

- 2H2O: An efficient catalyst for the one-pot synthesis of 2- substituted benzothiazoles - ACG Publications.

- Oxidative Ring-Opening of Benzothiazole Deriv

-

Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][13]benzothiazole Derivatives via Microwave-Assisted Synthesis - MDPI. MDPI.

- Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance - Der Pharma Chemica. Der Pharma Chemica.

- Biological evaluation of benzothiazoles obtained by microwave-green synthesis - SciELO. SciELO.

- Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC.

- Preventing side reactions during the synthesis of benzothiazole deriv

- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - Frontiers. Frontiers Media.

- MİCAL Biological evaluation of benzothiazoles obtained by microwave-green synthesis - SciELO. SciELO.

Sources

- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. acgpubs.org [acgpubs.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis [mdpi.com]

- 8. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scielo.br [scielo.br]

- 11. scielo.br [scielo.br]

- 12. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

NMR characterization of 4-cyano-N-(2-((2-cyanoethyl)thio)phenyl)benzamide

This guide details the definitive NMR characterization of 4-cyano-N-(2-((2-cyanoethyl)thio)phenyl)benzamide , a critical intermediate often encountered in the synthesis of functionalized benzothiazoles or as a specialized ligand in medicinal chemistry.

The analysis distinguishes this open-chain thioether-amide from its potential cyclized byproducts (benzothiazoles) and starting materials.

Structural Context & Criticality

This compound features three distinct chemical environments essential for spectroscopic validation:

-

Electron-Deficient Benzamide Core: A p-cyanobenzoyl moiety providing a strong diamagnetic anisotropic effect.

-

Ortho-Substituted Aniline Ring: The N-phenyl ring contains a thioether at the ortho position, creating a specific steric and electronic environment for the amide proton.

-

Cyanoethyl Thioether Tail: The -(S)-CH2-CH2-CN chain serves as a definitive aliphatic "fingerprint" in the NMR spectrum, distinguishing it from unsubstituted thiols or cyclized variants.

Comparative Analysis: Target vs. Alternatives

The primary challenge in synthesizing this compound is differentiating the target open-chain amide from the starting aniline or a premature cyclization product (e.g., 2-(4-cyanophenyl)benzothiazole).

Table 1: Key Chemical Shift Diagnostics (¹H NMR in DMSO-d₆)